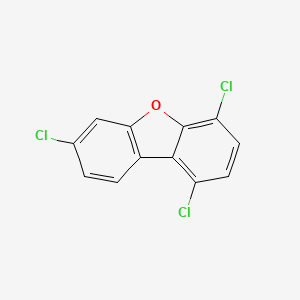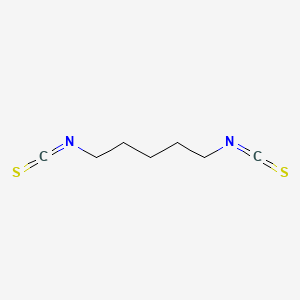
1,5-Diisothiocyanatopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diisothiocyanatopentane is an organic compound with the molecular formula C7H10N2S2. It is characterized by the presence of two isothiocyanate groups attached to a pentane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diisothiocyanatopentane can be synthesized through the reaction of 1,5-diaminopentane with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
H2N−(CH2)5−NH2+2CSCl2→S=C=N−(CH2)5−N=C=S+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diisothiocyanatopentane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Organic solvents like dichloromethane, chloroform, and toluene are commonly used.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Thiocarbamate Derivatives: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
1,5-Diisothiocyanatopentane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against human pathogens.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Diisothiocyanatopentane involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s isothiocyanate groups are highly reactive and can modify proteins, DNA, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diisothiocyanatobutane: Similar structure but with a four-carbon backbone.
1,6-Diisothiocyanatohexane: Similar structure but with a six-carbon backbone.
Uniqueness
1,5-Diisothiocyanatopentane is unique due to its specific pentane backbone, which provides distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H10N2S2 |
|---|---|
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
1,5-diisothiocyanatopentane |
InChI |
InChI=1S/C7H10N2S2/c10-6-8-4-2-1-3-5-9-7-11/h1-5H2 |
Clé InChI |
UCLIIKTUBAADTQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCN=C=S)CCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester](/img/structure/B11827612.png)

![Carbamic acid, N-[(1S,3S,4S)-3-hydroxy-4-nitro-5-phenyl-1-(phenylmethyl)pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11827624.png)

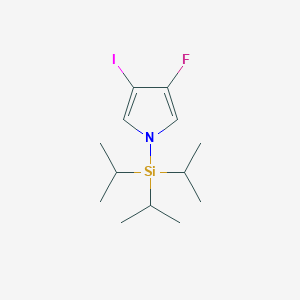
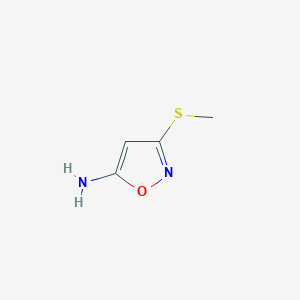
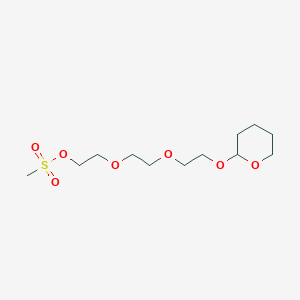
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)
